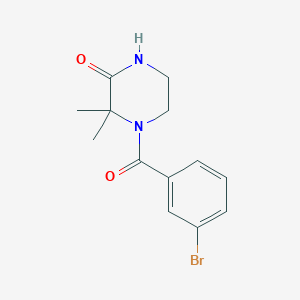

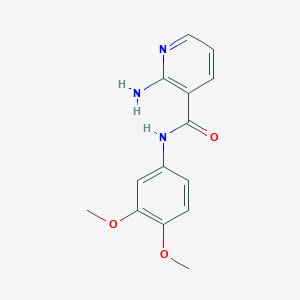

![molecular formula C10H16N2OS B6497418 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine CAS No. 1249985-44-1](/img/structure/B6497418.png)

3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The compound “3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine” contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .

Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Substituents on a particular position of the thiazole ring can greatly affect the biological outcomes .Aplicaciones Científicas De Investigación

3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine has a variety of applications in scientific research. It has been used as a ligand in the study of metal-ion interactions, as a substrate in enzymatic reactions, and as a reagent in organic syntheses. It has also been used in the study of enzyme inhibition, as well as in the study of drug metabolism. Additionally, it has been used in the study of molecular recognition, and as a model compound for the study of organic reactions.

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities . They have been associated with antimicrobial, antifungal, anti-inflammatory, antitumor, and antiviral activities . The specific targets can vary depending on the exact structure of the derivative and the biological system in which it is active.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . The specific mode of action can depend on the exact structure of the derivative and the biological system in which it is active.

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways . The exact pathways affected can depend on the specific structure of the derivative and the biological system in which it is active.

Pharmacokinetics

Thiazole derivatives are known to have diverse pharmacokinetic properties . The impact on bioavailability can depend on factors such as the compound’s solubility, stability, and metabolic stability.

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine in laboratory experiments include its high reactivity, its stability, and its versatility. The high reactivity of this compound makes it well-suited for use in a variety of reactions, while its stability ensures that it will not break down during the course of the experiment. Additionally, its versatility makes it applicable to a wide range of experiments.

The primary limitation of using this compound in laboratory experiments is its toxicity. This compound is a toxic compound, and as such, should be handled with care. Additionally, it should be stored in a cool, dry place, away from direct sunlight.

Direcciones Futuras

The future of 3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine is bright, with many potential applications in the fields of biochemistry, pharmacology, and chemical synthesis. In the field of biochemistry, this compound could be used to study the interactions between metal ions and proteins, as well as to study the mechanisms of enzyme inhibition. In the field of pharmacology, this compound could be used to study drug metabolism and drug interactions. In the field of chemical synthesis, this compound could be used to synthesize a variety of organic compounds. Additionally, this compound could be used in the study of molecular recognition and as a model compound for the study of organic reactions.

Métodos De Síntesis

3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine can be synthesized in a variety of ways. The most common method is the reaction of 4-methylthiazole with piperidine in the presence of a base, such as sodium hydroxide. This reaction produces this compound in a high yield, with minimal side products. Other methods of synthesis include the use of a Grignard reagent, or the reaction of 4-methylthiazole with an amine in the presence of a catalyst.

Propiedades

IUPAC Name |

4-methyl-2-(piperidin-3-ylmethoxy)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2OS/c1-8-7-14-10(12-8)13-6-9-3-2-4-11-5-9/h7,9,11H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMZNEPVPAIHQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)OCC2CCCNC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B6497340.png)

![3-(2,4-dimethoxyphenyl)-7-hydroxy-8-[(pyrrolidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B6497375.png)

![4-[2-(4-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzene-1-sulfonamide](/img/structure/B6497382.png)

![methyl 2-{[(2Z)-2-[(furan-2-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate](/img/structure/B6497406.png)

![4-methyl-6-[(piperidin-4-yl)methoxy]pyrimidine](/img/structure/B6497415.png)

![2-methyl-6-[(piperidin-3-yl)methoxy]pyridine](/img/structure/B6497426.png)

![2-[(piperidin-3-yl)methoxy]-1,3-benzoxazole](/img/structure/B6497432.png)

![3-methyl-2-[(piperidin-3-yl)methoxy]pyridine](/img/structure/B6497437.png)

![3-methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine](/img/structure/B6497441.png)